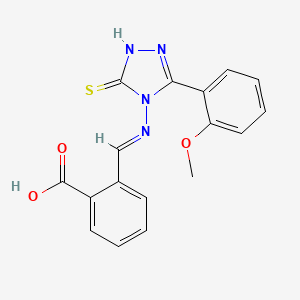

2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Description

2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thioxo (S=O) group at position 5 and a 2-methoxyphenyl group at position 2. The triazole ring is conjugated via an iminomethyl (–CH=N–) linker to a benzoic acid moiety. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The methoxy group on the phenyl ring enhances electron density, while the thioxo group contributes to hydrogen-bonding interactions, which may influence biological activity or optoelectronic behavior .

Properties

Molecular Formula |

C17H14N4O3S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |

InChI |

InChI=1S/C17H14N4O3S/c1-24-14-9-5-4-8-13(14)15-19-20-17(25)21(15)18-10-11-6-2-3-7-12(11)16(22)23/h2-10H,1H3,(H,20,25)(H,22,23)/b18-10+ |

InChI Key |

HGTGDYZXWQXNSK-VCHYOVAHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(=O)O |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the condensation of the triazole derivative with 2-formylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thioxo group can be reduced to a thiol group.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products

Oxidation: Formation of 2-(((3-(2-Hydroxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid.

Reduction: Formation of 2-(((3-(2-Methoxyphenyl)-5-thiol-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with thiazole or triazole moieties. The resulting structure incorporates both thioxo and imino functionalities, which are crucial for its biological activity. The synthesis process often utilizes methods such as cyclization and condensation reactions to achieve the desired compound.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, including those similar to 2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid), which demonstrated promising activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and function .

Antifungal Properties

Triazole derivatives are particularly noted for their antifungal effects. The compound has been evaluated alongside other triazoles for its efficacy against fungal strains such as Candida albicans and Aspergillus niger. The presence of the thioxo group enhances its interaction with fungal enzymes, leading to increased antifungal activity .

Anti-inflammatory Effects

The anti-inflammatory potential of 1,2,4-triazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. The specific compound may contribute to these effects through modulation of signaling pathways involved in inflammation .

Anticancer Activity

Emerging research indicates that triazole derivatives may possess anticancer properties. Preliminary studies have shown that compounds like 2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid) can induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further investigation into its mechanism reveals potential pathways involving cell cycle arrest and apoptosis induction mediated by reactive oxygen species (ROS) .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

Mechanism of Action

The mechanism of action of 2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazole Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing 4-fluorophenyl group in . This difference may alter reactivity in electrophilic substitution or binding affinity in biological targets.

- Steric Effects : Bulkier substituents (e.g., ethoxy in ) may hinder molecular packing in solid-state applications or reduce bioavailability compared to smaller groups like methyl or methoxy.

Comparison with Other Methods :

Key Findings :

- The thioxo group in the target compound is critical for antimicrobial activity, similar to derivatives in .

- Substitution with halogens (e.g., iodine in HTP ) enhances heparanase inhibition, suggesting that introducing halogens to the target compound’s phenyl ring could improve potency .

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies on triazoles (e.g., ) reveal that electron-donating groups (e.g., methoxy) lower the HOMO-LUMO gap, enhancing charge transfer in electroluminescent applications. The target compound’s methoxy group may thus improve optoelectronic performance compared to derivatives with electron-withdrawing groups (e.g., 4-fluoro in ).

Biological Activity

The compound 2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a derivative of the thiazolidin-4-one and triazole classes, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a thioxo group and a triazole ring, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazolidinone and triazole moieties exhibit a wide range of biological activities, including:

- Anticancer : Inhibition of cancer cell proliferation.

- Antimicrobial : Activity against various bacterial and fungal strains.

- Anti-inflammatory : Reduction of inflammation markers.

- Antidiabetic : Modulation of glucose metabolism.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to 2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that derivatives of thiazolidinones exhibit IC50 values in the micromolar range against breast and colon cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | HT-29 (Colon) | 10 |

These findings suggest that structural modifications can enhance anticancer properties .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In a study assessing antimicrobial activity:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These results indicate that the compound possesses notable antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to apoptosis in cancer cells.

- Inflammatory Pathway Modulation : The compound may modulate pathways such as NF-kB and COX enzymes, reducing inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.